![molecular formula C14H11FN2OS B184967 N-benzoyl-N'-(4-fluorophenyl)thiourea CAS No. 399-07-5](/img/structure/B184967.png)
N-benzoyl-N'-(4-fluorophenyl)thiourea
Overview
Description
N-benzoyl-N’-(4-fluorophenyl)thiourea is an organic compound with the molecular formula C14H11FN2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzoyl-N’-(4-fluorophenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products are of interest for their potential biological and chemical properties .
Scientific Research Applications
Anticancer Activity
N-benzoyl-N'-(4-fluorophenyl)thiourea has shown promising results as an anticancer agent:
- Mechanism of Action : The compound inhibits the Sirtuin1 enzyme (SIRT1), leading to the overexpression of the p53 gene, which regulates apoptosis and cell cycle progression. This mechanism promotes cancer cell death .
- Cytotoxicity Studies : In silico studies have indicated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and T47D) and others .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression, enhancing its potential as a therapeutic candidate .
Broader Biological Applications
Beyond oncology, thiourea derivatives exhibit diverse biological activities:
- Antimicrobial Properties : Some studies have explored the antimicrobial potential of related thiourea compounds against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their utility in combating infections .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it relevant in developing treatments for various diseases beyond cancer .
Industrial Applications
This compound also has implications in industrial chemistry:
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and materials science.
- Material Development : The compound can be utilized in creating polymers and coatings with tailored properties, showcasing its versatility beyond medicinal applications .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HER2-positive breast cancer cells. Results indicated that it exhibited significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like hydroxyurea, suggesting its potential as a more effective treatment option .
Case Study 2: Molecular Docking Insights
Research employing molecular docking techniques revealed that this compound binds effectively to target proteins involved in cancer cell survival pathways. This binding affinity correlates with its observed cytotoxic effects, providing a basis for further development as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(4-fluorophenyl)thiourea involves the inhibition of the Sirtuin1 enzyme (SIRT1). This inhibition leads to the overexpression of the p53 gene, which is responsible for the negative regulation of the cell cycle. By modulating these molecular targets and pathways, the compound exerts its anticancer effects .
Comparison with Similar Compounds
N-benzoyl-N’-(4-fluorophenyl)thiourea is similar to other thiourea derivatives, such as:
Hydroxyurea: Known for its anticancer activity.
N-4-chlorobenzoyl-N’-(4-fluorophenyl)thiourea: Predicted to have high activity and low toxicity.
N-4-trifluoromethyl-benzoyl-N’-(4-fluorophenyl)thiourea: Noted for its hepatotoxicity.
The uniqueness of N-benzoyl-N’-(4-fluorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .
Biological Activity
N-benzoyl-N'-(4-fluorophenyl)thiourea is an organic compound with notable biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . It is a derivative of thiourea, characterized by the presence of a benzoyl group and a 4-fluorophenyl moiety. The compound's structure is crucial for its biological activity, influencing its interaction with various molecular targets.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of Sirtuin1 (SIRT1) . This inhibition leads to the overexpression of the p53 gene , which plays a critical role in regulating the cell cycle and promoting apoptosis in cancer cells. By modulating these pathways, the compound demonstrates potential as an anticancer agent .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound, revealing significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
These results indicate that this compound has a potent cytotoxic effect on multiple cancer types, outperforming traditional chemotherapeutics like doxorubicin and cisplatin in some cases.
Case Studies
- MCF-7 Breast Cancer Cells : In a study focusing on HER-2 overexpressing MCF-7 cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments, with an IC50 value of 0.64 mM . The compound was found to increase HER-2 expression while inhibiting NF-kB activation, resulting in reduced cell proliferation.
- Colon Cancer Models : Research indicated that this compound induced apoptosis in colon cancer cell lines SW480 and SW620, with IC50 values as low as 1.5 µM. The study highlighted its ability to significantly decrease IL-6 levels, further contributing to its anticancer efficacy .
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Preliminary studies suggest that thiourea derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .
- CNS Activity : Some derivatives have shown potential as central nervous system depressants, indicating a broader pharmacological profile .
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBYQPBSPJYQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356948 | |
Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-07-5 | |
Record name | NSC68301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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